
5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
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Overview
Description
5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with sodium azide and copper(I) iodide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group enables nucleophilic substitution at the C4 position. For example:
Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Alkaline hydrolysis | NaOH (aq.), reflux, 6–8 hours | 2-(3-Chlorophenyl)-2H-triazole-4-carboxylic acid | 72–85% |
This reaction proceeds via nucleophilic attack of hydroxide on the nitrile carbon, followed by proton transfer and tautomerization . The carboxylic acid derivatives show enhanced solubility in polar solvents .
Oxidation and Reduction
The triazole ring and substituents participate in redox processes:
Oxidation
Target Site | Oxidizing Agent | Conditions | Product |
---|---|---|---|
Triazole ring | KMnO₄ in acidic medium | 80°C, 4 hours | Triazole N-oxide derivatives |
Benzyl position | O₂/CuCl₂ | 120°C, DMF, 12 hours | Ketone-functionalized triazole |
Oxidation of the triazole ring generates N-oxides, which exhibit altered electronic properties for coordination chemistry.
Reduction
Reducing Agent | Conditions | Product | Application |
---|---|---|---|
H₂/Pd-C | Ethanol, RT, 2 atm | 5-(3-Chlorophenyl)-2H-triazole-4-amine | Intermediate for drug design |
NaBH₄/CoCl₂ | THF, 0°C to reflux | Thiol-functionalized triazole | Bioconjugation probes |
Reduction of the nitrile to an amine group expands its utility in peptidomimetic synthesis .
Cycloaddition and Click Chemistry
The triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
Substrate | Catalytic System | Reaction Time | Product | Yield |
---|---|---|---|---|
Propargyl alcohol | CuI/Et₃N, DCM, 25°C | 2 hours | Triazole-linked glycoside derivative | 89% |
Azidophenyl selenide | CuBr, DMF, 60°C | 6 hours | Selenylated bis-triazole macrocycles | 76% |
These reactions demonstrate regioselectivity (>95% 1,4-disubstituted products) and compatibility with biomolecules .
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-mediated couplings:
Reaction Type | Catalytic System | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | Biphenyl-triazole hybrid | 82% |
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene | Morpholine | N-alkylated triazole pharmacophore | 68% |
These transformations enable precise structural diversification for structure-activity relationship (SAR) studies .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions:
text5-(3-Cl-C₆H₄)-2H-triazole-4-CN + H₂SO₄ (conc.) → 3-(3-Cl-C₆H₄)-1H-pyrazole-4-carboxamide (via Dimroth rearrangement)
This rearrangement occurs at 100°C over 24 hours, yielding pyrazole derivatives with antitumor activity .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces:
-
C–Cl bond homolysis → aryl radical intermediates
-
Subsequent H-abstraction → dechlorinated products (15–22% yield)
-
Cyclization with nitrile group → fused tetracyclic compounds (e.g., triazolo[1,5-a]quinolines) .
Key Reactivity Trends
-
Electronic Effects : The electron-withdrawing nitrile group activates the triazole ring toward nucleophilic attack at C4 .
-
Steric Influences : The 3-chlorophenyl group directs regioselectivity in cross-couplings due to ortho-substitution effects .
-
pH Sensitivity : Hydrolysis rates increase 3.2-fold when moving from pH 7 to pH 12 .
Experimental data confirms the compound’s versatility in synthesizing bioactive molecules, coordination complexes, and functional materials. For industrial applications, continuous flow reactors achieve >90% conversion with residence times under 10 minutes .
Scientific Research Applications
5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: The compound can be used in the development of new pesticides and herbicides.
Materials Science: It is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit fungal cell wall synthesis or bacterial protein synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has similar structural features and is used for its antiviral activity.
2,3-Benzodiazepine Derivatives: These compounds share some structural similarities and are explored for their neuroprotective properties.
Uniqueness
5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of the triazole ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
5-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile (CAS Number: 1352925-75-7) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antifungal properties, and other pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₉H₅ClN₄ |
Molecular Weight | 204.61 g/mol |
Structure | Structure |
Anticancer Activity
The 1,2,3-triazole moiety is recognized for its role in developing anticancer agents. Research indicates that compounds with this structure can interact with various biological targets, including enzymes and receptors involved in cancer progression. A study highlighted that derivatives of triazoles exhibit promising anticancer properties against various cancer types, including lung and breast cancers .
Case Study: In Vitro Anticancer Activity
In a recent study, This compound was evaluated for its cytotoxic effects on cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .
Antifungal Properties
The compound has also been tested for antifungal activity. Triazoles are known to inhibit fungal ergosterol synthesis, making them effective against a range of fungal pathogens. In vitro assays revealed that This compound exhibited moderate antifungal activity against common strains such as Candida albicans and Aspergillus niger at specific concentrations .
The biological activity of This compound is largely attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with biological macromolecules. This interaction enhances its binding affinity to target proteins involved in cancer and fungal metabolism. The nitrogen atoms in the triazole ring play a crucial role in these interactions .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics and toxicity profile of this compound is essential for its therapeutic application. Preliminary studies suggest that This compound has favorable bioavailability and stability under physiological conditions. However, detailed toxicity studies are necessary to evaluate its safety for clinical use .
Properties
Molecular Formula |
C9H5ClN4 |
---|---|
Molecular Weight |
204.61 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-3-1-2-6(4-7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14) |
InChI Key |
IAJJGJNJWNYEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNN=C2C#N |
Origin of Product |
United States |
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